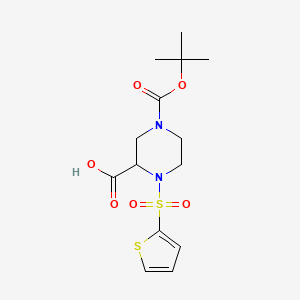

4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid

Beschreibung

4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid (molecular formula: C₁₄H₂₀N₂O₆S₂, molecular weight: 400.44 g/mol) is a piperazine-based derivative featuring three key functional groups:

- A tert-butoxycarbonyl (Boc) group at position 4, serving as a protective moiety for amines during synthetic workflows.

- A carboxylic acid at position 2, enabling further functionalization or salt formation.

This compound is typically utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules. Its structural complexity allows for tailored modifications to optimize pharmacokinetic or pharmacodynamic properties .

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-thiophen-2-ylsulfonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-14(2,3)22-13(19)15-6-7-16(10(9-15)12(17)18)24(20,21)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACVAYWBRJVJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data from various studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperazine Ring : The initial step typically involves the reaction of a piperazine derivative with a thiophene sulfonyl chloride.

- Carboxylic Acid Formation : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

- Final Deprotection : The Boc group is removed to yield the final carboxylic acid form.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

- Histamine Receptor Inhibition : The compound has been identified as an inhibitor of histamine H4 receptors, which play a crucial role in inflammatory responses and allergic reactions .

- Matrix Metalloproteinase (MMP) Modulation : Studies have shown that compounds with similar structures can modulate MMP activity, which is vital in cancer metastasis and tissue remodeling .

Case Studies and Findings

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Cytotoxicity in Cancer Cells : The compound has shown selective cytotoxicity against glioma cell lines (U87MG), indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction via MMP inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structurally related piperazine-2-carboxylic acid derivatives, highlighting substituent variations, synthetic routes, and applications:

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(tert-Butoxycarbonyl)-1-(thiophen-2-ylsulfonyl)piperazine-2-carboxylic acid?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates .

- Temperature control : Reactions often require 0–25°C to prevent side reactions (e.g., sulfone over-oxidation) .

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates like thiophen-2-ylsulfonyl groups .

- Purification : Column chromatography (hexanes/EtOAC with 0.25% Et3N) removes unreacted boronic esters or sulfonamide byproducts .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range/Choice | Evidence Source |

|---|---|---|

| Solvent | DMF, DMSO, dichloromethane | |

| Temperature | 0–25°C | |

| Reaction Time | 4–24 hours | |

| Purification Method | Column chromatography |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies piperazine ring conformation (e.g., axial/equatorial tert-butoxycarbonyl groups) and sulfonamide coupling efficiency. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and detects impurities like incomplete Boc-deprotection products .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves co-eluting sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR chemical shifts)?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts for proposed structures, identifying discrepancies caused by tautomerism or solvent effects .

- Isotopic Labeling : 15N-labeled piperazine intermediates clarify ambiguous coupling patterns in 1H-15N HMBC spectra .

- Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering) that broaden signals at room temperature .

Q. What mechanistic insights guide the sulfonylation step in synthesizing this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., thiophen-2-ylsulfonyl chloride activation) .

- Trapping Intermediates : Use pyridine to stabilize sulfonyl chloride intermediates, preventing premature hydrolysis .

- pH Dependence : Sulfonylation proceeds optimally at pH 7–8; higher pH risks piperazine ring deprotonation and side reactions .

Table 2 : Mechanistic Probes for Sulfonylation

| Probe | Application | Evidence Source |

|---|---|---|

| Kinetic Profiling | Identifies rate-limiting steps | |

| Intermediate Trapping | Stabilizes reactive intermediates | |

| pH Optimization | Balances reactivity and stability |

Q. How can computational methods predict biological activity or metabolic stability of derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the thiophen-2-ylsulfonyl group may bind to hydrophobic pockets in protease active sites .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 interactions) and blood-brain barrier permeability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315/H319) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonic acid vapors (H335) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.